N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide
CAS No.: 2034415-45-5
Cat. No.: VC6966113
Molecular Formula: C14H14N6O2
Molecular Weight: 298.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034415-45-5 |
|---|---|
| Molecular Formula | C14H14N6O2 |
| Molecular Weight | 298.306 |
| IUPAC Name | N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)7-6-16-14)9-17-13(21)10-4-3-5-15-8-10/h3-8H,2,9H2,1H3,(H,17,21) |
| Standard InChI Key | ABQWCTWPVVBCFR-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolo[4,3-a]pyrazine scaffold, a bicyclic system comprising a five-membered triazole ring fused to a six-membered pyrazine ring. The ethoxy group (-OCH₂CH₃) at position 8 and the nicotinamide moiety (pyridine-3-carboxamide) attached via a methylene bridge at position 3 define its unique structure. The IUPAC name, N-[(8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide, reflects this arrangement.
Key Structural Features:
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Triazolo[4,3-a]pyrazine Core: Imparts rigidity and potential for π-π stacking interactions.
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Ethoxy Substituent: Enhances lipophilicity and may influence metabolic stability.
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Nicotinamide Side Chain: Introduces hydrogen-bonding capabilities via the amide and pyridine groups.
Physicochemical Profile
Table 1 summarizes the compound’s critical properties derived from experimental data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₆O₂ |
| Molecular Weight | 298.306 g/mol |
| CAS Registry Number | 2034415-45-5 |
| Solubility | Soluble in common organic solvents |
| SMILES | CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CC=C3 |
| InChI Key | ABQWCTWPVVBCFR-UHFFFAOYSA-N |
The compound’s solubility profile suggests moderate polarity, aligning with its balanced hydrophobic (ethoxy group) and hydrophilic (nicotinamide) regions. The calculated partition coefficient (LogP) remains unreported, but analogous triazolo-pyrazine derivatives typically exhibit LogP values between 1.5 and 3.0, indicating favorable membrane permeability.
Synthesis and Structural Elucidation
Analytical Characterization
Structural confirmation would rely on:
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NMR Spectroscopy: Distinct signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) and pyridine protons (δ 7.3–8.8 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 298.306 (M+H⁺).
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X-ray Crystallography: To resolve the bicyclic system’s planar geometry and substituent orientations.
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